molecular formula C14H13ClN2O2 B2434282 4-chloro-2-nitro-N-(1-phenylethyl)aniline CAS No. 288155-05-5

4-chloro-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B2434282
CAS No.: 288155-05-5
M. Wt: 276.72
InChI Key: FRDYKCBJBLZPEL-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a phenylethyl group attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline typically involves the nitration of 4-chloroaniline followed by the alkylation of the resulting nitroaniline with 1-phenylethylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-N-(1-phenylethyl)aniline is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The phenylethyl group may enhance the compound’s binding affinity to certain proteins, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-nitro-N-(1-phenylethyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-chloro-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(15)9-14(13)17(18)19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYKCBJBLZPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288155-05-5
Record name 4-CHLORO-2-NITRO-N-(1-PHENYLETHYL)ANILINE
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